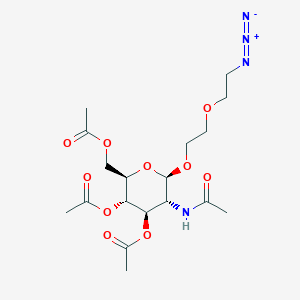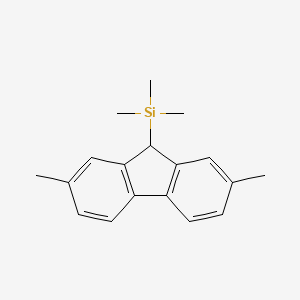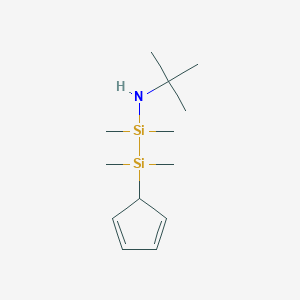![molecular formula C9H11Cl3Si B6310208 [Tris(chloromethyl)silyl]benzene CAS No. 1195066-21-7](/img/structure/B6310208.png)
[Tris(chloromethyl)silyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Tris(chloromethyl)silyl]benzene is an organosilicon compound characterized by the presence of three chloromethyl groups attached to a silicon atom, which is further bonded to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [tris(chloromethyl)silyl]benzene typically involves the reaction of chloromethylsilane with benzene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride to facilitate the Friedel-Crafts alkylation reaction. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{ClCH}_2\text{SiCl}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{Si(CH}_2\text{Cl})_3 ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
[Tris(chloromethyl)silyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanol derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylsilyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of [tris(alkoxymethyl)silyl]benzene or [tris(aminomethyl)silyl]benzene.
Oxidation: Formation of [tris(hydroxymethyl)silyl]benzene.
Reduction: Formation of [tris(methyl)silyl]benzene.
科学的研究の応用
Chemistry
In chemistry, [tris(chloromethyl)silyl]benzene is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block for the preparation of hypercrosslinked polymers and other advanced materials.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a functional group in the design of bioactive molecules.
Industry
Industrially, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its reactivity allows for the modification of surfaces to enhance properties such as hydrophobicity and adhesion.
作用機序
The mechanism by which [tris(chloromethyl)silyl]benzene exerts its effects involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silicon atom in the compound can also participate in coordination chemistry, interacting with other molecules and ions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with three methyl groups attached to silicon.
(Trimethylsilyl)methyl chloride: Similar structure but with a methyl group instead of a benzene ring.
Uniqueness
[Tris(chloromethyl)silyl]benzene is unique due to the presence of three reactive chloromethyl groups attached to a silicon atom bonded to a benzene ring. This structure imparts distinct reactivity and versatility, making it valuable in various applications compared to its simpler counterparts like trimethylsilyl chloride.
特性
IUPAC Name |
tris(chloromethyl)-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c10-6-13(7-11,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOQQIXNNQZLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














